molecular formula C18H14F2N4O4 B12275376 2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]prop-2-enoic acid

2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]prop-2-enoic acid

Cat. No.: B12275376
M. Wt: 388.3 g/mol
InChI Key: LZCDRPIXZTWOOM-KPKJPENVSA-N
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Description

2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]prop-2-enoic acid is a complex organic compound with the molecular formula C₁₈H₁₄F₂N₄O₄ and a molecular weight of 388.33 g/mol . This compound is characterized by its unique structure, which includes a pyrazole ring substituted with cyano, difluoromethoxy, and methoxy groups. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of 2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]prop-2-enoic acid involves multiple steps, typically starting with the preparation of the pyrazole ring. The synthetic route often includes the following steps:

Chemical Reactions Analysis

2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]prop-2-enoic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis.

Scientific Research Applications

2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]prop-2-enoic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medical uses have been established yet.

    Industry: While not widely used in industry, it serves as a reference standard for analytical purposes.

Mechanism of Action

The mechanism of action of 2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]prop-2-enoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The cyano, difluoromethoxy, and methoxy groups may play a role in binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar compounds to 2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]prop-2-enoic acid include other pyrazole derivatives with different substituents. Some examples are:

The uniqueness of this compound lies in its specific combination of substituents, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C18H14F2N4O4

Molecular Weight

388.3 g/mol

IUPAC Name

(E)-2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]pyrazol-4-yl]prop-2-enoic acid

InChI

InChI=1S/C18H14F2N4O4/c1-27-15-8-11(3-4-14(15)28-18(19)20)16-13(7-12(9-22)17(25)26)10-24(23-16)6-2-5-21/h3-4,7-8,10,18H,2,6H2,1H3,(H,25,26)/b12-7+

InChI Key

LZCDRPIXZTWOOM-KPKJPENVSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C2=NN(C=C2/C=C(\C#N)/C(=O)O)CCC#N)OC(F)F

Canonical SMILES

COC1=C(C=CC(=C1)C2=NN(C=C2C=C(C#N)C(=O)O)CCC#N)OC(F)F

Origin of Product

United States

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